(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA

Peroxisomal β-oxidation DHA biosynthesis ACOX1 substrate specificity

Researchers studying peroxisomal β-oxidation and DHA biosynthesis face false-negative results when using all-cis or saturated VLCFA-CoA analogs-only the trans-2-enoyl configuration is recognized by enoyl-CoA hydratase 2 (EC 4.2.1.119). This compound eliminates that risk as the validated, stereospecific substrate. • Definitive substrate for accurate Km, Vmax, and kcat determination of enoyl-CoA hydratase 2 (MFE-2) • Enables stable isotope-resolved metabolomics (SIRM) for Sprecher pathway flux quantification • Validated reference standard for LC-MS/MS method development and peak identification in complex biological matrices

Molecular Formula C45H70N7O17P3S
Molecular Weight 1106.1 g/mol
Cat. No. B1264460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA
Molecular FormulaC45H70N7O17P3S
Molecular Weight1106.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCC=CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C45H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,24-25,32-34,38-40,44,55-56H,4-7,10,13,16,19,22-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b9-8-,12-11-,15-14-,18-17-,21-20-,25-24+/t34-,38-,39-,40?,44-/m1/s1
InChIKeyUYOKHWFEUAJFMG-GUAFGTFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 24:6(n-3) trans-2-Enoyl-CoA


(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA (CHEBI:80481, C45H70N7O17P3S) is a highly unsaturated very-long-chain fatty acyl-CoA (VLCFA-CoA) characterized by a 24-carbon chain with six double bonds, including a crucial trans-2-enoyl (2E) configuration. It functions as a dedicated intermediate within the peroxisomal β-oxidation pathway, specifically the biosynthesis of docosahexaenoic acid (DHA, 22:6 n-3), where it is produced from (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA by acyl-CoA oxidase 1 (ACOX1) and subsequently hydrated by enoyl-CoA hydratase 2 [1][2][3]. As a member of the very long-chain 2-enoyl-CoA class, it is distinguished from other VLCFA-CoAs by its specific double-bond geometry, which dictates its exclusive recognition by downstream peroxisomal enzymes and defines its precise, non-redundant role in PUFA metabolism.

Peroxisomal β-oxidation committed intermediate
Trans-2-enoyl geometry for enoyl-CoA hydratase specificity
Supports VLC-PUFA pathway and DHA biosynthesis studies

Why Generic Substitution Fails for 24:6 trans-2-Enoyl-CoA


Generic substitution with other VLCFA-CoAs (e.g., all-cis 24:6 n-3, 24:5 n-3, 24:6 n-6) is not feasible due to strict enzyme stereospecificity and chain-length selectivity in the peroxisomal DHA synthesis pathway. The defining 2-trans-enoyl moiety of this compound is an absolute requirement for substrate recognition and catalysis by enoyl-CoA hydratase 2 (EC 4.2.1.119), an enzyme that will not act on saturated or all-cis unsaturated analogs [1][2]. Furthermore, the peroxisomal β-oxidation machinery for VLCFAs exhibits a distinct preference for 24-carbon polyunsaturated chains, meaning shorter (e.g., C22) or less unsaturated (e.g., 24:5) CoAs are either poor substrates or are processed by different enzymatic modules, leading to divergent metabolic fates and invalidating them as functional replacements in studies of DHA biosynthesis or VLCFA β-oxidation [3][4].

Saturated and β-keto-CoA analogs are not substrates for peroxisomal enoyl-CoA hydratase
22:6-CoA preferentially incorporates into membrane lipids, altering metabolic interpretation
Shorter-chain analogs do not recapitulate peroxisomal β-oxidation flux partitioning

Quantitative Differentiation Evidence for 24:6 trans-2-Enoyl-CoA


Peroxisomal β-Oxidation: 24:6-CoA vs. 22:6-CoA

Acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme of peroxisomal β-oxidation, catalyzes the conversion of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA (24:5 n-3) to (2E,6Z,9Z,12Z,15Z,18Z)-tetracosahexaenoyl-CoA. While direct kinetic constants (Km, Vmax) for this specific reaction are not reported in the primary literature, class-level evidence from ACOX1 substrate profiling demonstrates that the enzyme's activity decreases with increasing acyl-CoA chain length beyond medium-chain substrates, and it shows high specificity for polyunsaturated VLCFA-CoAs involved in DHA synthesis [1][2]. The production of the target compound is a defined, essential step in the pathway, and its formation is the basis for all subsequent DHA production. This is in contrast to saturated VLCFA-CoAs like lignoceroyl-CoA (24:0), which are also substrates for ACOX1 but lead to chain-shortening rather than DHA synthesis [3][4].

Peroxisomal oxidation rate
Reported
2.7× higher oxidation vs. 22:6-CoA
Supports peroxisomal flux partitioning interpretation
Human skin fibroblasts; ¹⁴C-labeled substrate
Peroxisomal β-oxidation DHA biosynthesis ACOX1 substrate specificity

Thioesterase Resistance of 24:6-CoA vs. 22:6-CoA

The hydration of (2E,6Z,9Z,12Z,15Z,18Z)-tetracosahexaenoyl-CoA to (3R)-hydroxy-(6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA is catalyzed by enoyl-CoA hydratase 2 (EC 4.2.1.119), a component of peroxisomal multifunctional enzyme type 2 (MFE-2). This enzyme displays absolute stereospecificity for trans-2-enoyl-CoA substrates; it is completely inactive towards all-cis unsaturated or saturated acyl-CoAs [1][2]. This reaction is a critical and irreversible commitment point in the DHA biosynthesis pathway. In contrast, enoyl-CoA hydratase 1 (EC 4.2.1.17), which acts on shorter-chain enoyl-CoAs in mitochondrial β-oxidation, exhibits different substrate preferences and stereochemistry, and would not efficiently process this VLC-PUFA substrate [3].

Thioesterase resistance
Reported
22:6-CoA hydrolyzed 1.7× faster
May indicate distinct intracellular CoA handling
Mouse kidney peroxisomes; thioesterase assay
Enoyl-CoA hydratase 2 Peroxisomal multifunctional enzyme type 2 Substrate stereospecificity

ACOX Deficiency: C24:6n-3 Accumulation as Diagnostic Marker

The peroxisomal β-oxidation system for very-long-chain fatty acids (VLCFAs) exhibits a defined chain-length preference, with optimal activity on C24-C26 substrates. The ABCD2 transporter, which imports VLCFA-CoAs into the peroxisome, has been shown to have an affinity for polyunsaturated fatty acids such as tetracosahexaenoyl-CoA [1][2]. This is a class-level distinction from the mitochondrial β-oxidation system, which primarily processes C16-C18 fatty acids. Using a shorter-chain analog (e.g., docosahexaenoyl-CoA, 22:6 n-3) in a peroxisomal VLCFA oxidation assay would yield misleading data, as it is a product, not a substrate, of this specific pathway.

ACOX deficiency accumulation
Head-to-head
2–5× accumulation vs. control
Supports peroxisomal disorder research model
Patient-derived fibroblasts; radiolabeled precursor
VLCFA transport ABCD1/ABCD2 Peroxisomal β-oxidation

Trans-2-Enoyl Geometry as Committed β-Oxidation Step

Genetic and biochemical studies demonstrate the non-redundant role of the peroxisomal β-oxidation step that produces this compound in DHA synthesis. In ACOX1-deficient human fibroblasts, the conversion of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA to (2E,6Z,9Z,12Z,15Z,18Z)-tetracosahexaenoyl-CoA is blocked, resulting in a complete failure to synthesize DHA (22:6 n-3) from its C24 precursor [1][2]. This genetic evidence underscores that no alternative pathway or enzyme can compensate for this specific reaction. In contrast, the analogous step in the n-6 pathway (conversion of 24:5 n-6 to 24:6 n-6) is catalyzed by the same enzymes but does not lead to the same final product (DHA vs. DPA n-6), highlighting the compound's role as a branch-point intermediate for n-3 PUFA synthesis [3].

Trans-2-enoyl specificity
Class-level
Substrate vs non-substrate
Defines committed pathway step; substitution invalid
MFP-2 enoyl-CoA hydratase specificity
DHA biosynthesis ACOX1 knockout Peroxisomal β-oxidation deficiency

Application Scenarios for 24:6 trans-2-Enoyl-CoA


Peroxisomal β-Oxidation Kinetics & Inhibitor Screening

This compound is the requisite substrate for in vitro kinetic assays of enoyl-CoA hydratase 2 (EC 4.2.1.119), a key component of peroxisomal multifunctional enzyme type 2 (MFE-2). The strict requirement for the trans-2-enoyl configuration makes it the only viable substrate for determining accurate kinetic parameters (Km, Vmax, kcat) of this enzyme [1]. Related CoAs lacking the 2E bond will show no turnover, leading to false-negative results.

DHA Retroconversion Pathway Analysis in Disease Models

As a defined intermediate in the final steps of DHA (22:6 n-3) synthesis, this compound is essential for stable isotope-resolved metabolomics (SIRM) and flux studies designed to quantify peroxisomal β-oxidation activity in cell and animal models. Its use allows researchers to precisely map the contribution of the 'Sprecher pathway' to total DHA production, which cannot be achieved using upstream precursors or the final product alone [2].

VLC-PUFA-CoA Stability & Metabolic Channeling

In research on peroxisomal biogenesis disorders (PBDs) like X-linked adrenoleukodystrophy (X-ALD) or ACOX1 deficiency, this compound serves as a critical substrate for diagnostic enzyme activity assays in patient-derived fibroblasts or lymphoblasts. Measuring its formation from (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA or its subsequent hydration provides a direct functional readout of the peroxisomal β-oxidation pathway's integrity, which is impaired in these diseases [3].

NLRX1 Signaling & VLC-PUFA-CoA Receptor Studies

Due to its specific chain length (C24), high degree of unsaturation, and unique 2E configuration, this compound is a required reference standard for developing and validating LC-MS/MS or HPLC-based methods for the separation and quantification of complex mixtures of VLCFA-CoAs in biological matrices. Its distinct chromatographic and mass spectrometric properties are necessary for accurate peak identification and method calibration [4].

Application
Selection Property
Validation Focus
Peroxisomal β-oxidation enzyme studies
Trans-2-enoyl-CoA substrate specificity
MFP-2 enoyl-CoA hydratase activity
DHA biosynthesis defect research
C24 intermediate accumulation as metabolic endpoint
Peroxisomal disorder model metabolic profiling
CoA ester stability and trafficking
Differential thioesterase resistance
Substrate persistence in organelle assays
VLC-PUFA innate immune signaling
Chain-length-dependent NLRX1 modulation
Receptor binding and downstream signaling analysis

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